![molecular formula C16H18N2O4 B2736823 Methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate CAS No. 2361832-64-4](/img/structure/B2736823.png)
Methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate, commonly known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a derivative of the natural compound, camptothecin, which has been found to have potent anti-cancer properties. MPA has been shown to have similar anti-cancer properties, but with fewer side effects.
Mécanisme D'action
The mechanism of action of MPA involves the inhibition of topoisomerase I activity, which leads to the accumulation of DNA damage and subsequent apoptosis in cancer cells. MPA forms a stable complex with the DNA-topoisomerase I complex, which prevents the re-ligation of the DNA strand and leads to the formation of a single-strand DNA break. This ultimately leads to the accumulation of double-strand DNA breaks, which activates the DNA damage response pathway and triggers apoptosis.
Biochemical and Physiological Effects
MPA has been shown to have several biochemical and physiological effects. MPA has been shown to inhibit the activity of topoisomerase I, which leads to the accumulation of DNA damage and subsequent apoptosis in cancer cells. MPA has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, MPA has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPA in lab experiments is its potent anti-cancer properties. MPA has been shown to inhibit the growth of various cancer cell lines, making it a valuable tool for cancer research. Another advantage of using MPA is its low toxicity, which makes it a safer alternative to other anti-cancer drugs. However, there are also some limitations to using MPA in lab experiments. One limitation is that MPA is not water-soluble, which makes it difficult to administer in vivo. Another limitation is that MPA has a short half-life, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for the research of MPA. One future direction is the development of more potent derivatives of MPA that have improved water solubility and longer half-lives. Another future direction is the investigation of the combination of MPA with other anti-cancer drugs to enhance its effectiveness. Additionally, the use of MPA in combination with other therapies, such as radiation therapy or immunotherapy, may also be a promising avenue for future research. Finally, the investigation of the mechanism of action of MPA and its effects on other cellular processes may lead to the discovery of new therapeutic targets for cancer treatment.
Méthodes De Synthèse
The synthesis of MPA involves several steps. The first step is the synthesis of the intermediate compound, N-(prop-2-enoyl)-4-aminobenzoic acid. This is achieved by reacting 4-aminobenzoic acid with acryloyl chloride in the presence of a base. The second step is the synthesis of the cyclopropyl amine derivative by reacting the intermediate compound with cyclopropylamine in the presence of a coupling agent. The final step is the synthesis of MPA by reacting the cyclopropyl amine derivative with methyl chloroacetate in the presence of a base.
Applications De Recherche Scientifique
MPA has been widely used in scientific research, particularly in the field of cancer research. MPA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. MPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MPA has been shown to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and cell division.
Propriétés
IUPAC Name |
methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-14(19)17-12-6-4-11(5-7-12)16(21)18(13-8-9-13)10-15(20)22-2/h3-7,13H,1,8-10H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSCXIAZMGVKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isobutyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2736740.png)
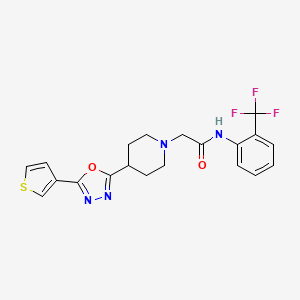


![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2736749.png)

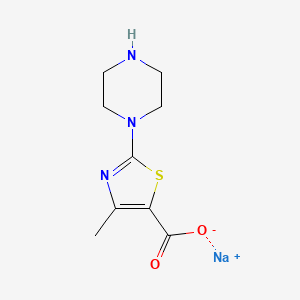
![1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea](/img/structure/B2736752.png)
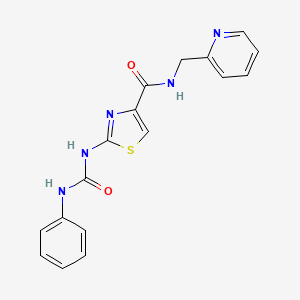
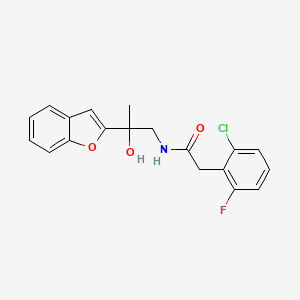
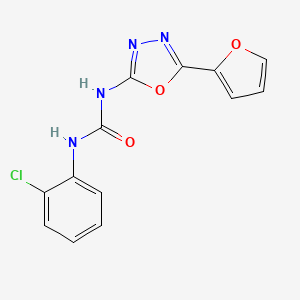
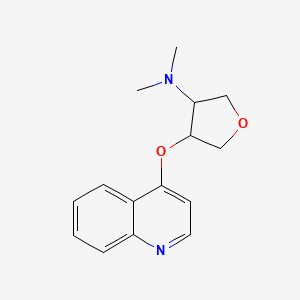
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
![Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2736763.png)